molecular formula C7H7IN2O B12109193 4-Amino-3-iodobenzamide CAS No. 189812-96-2

4-Amino-3-iodobenzamide

Cat. No.: B12109193
CAS No.: 189812-96-2
M. Wt: 262.05 g/mol
InChI Key: RNODGBHRMOLWOJ-UHFFFAOYSA-N
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Description

4-Amino-3-iodobenzamide is an organic compound with the molecular formula C7H7IN2O and a molecular weight of 262.05 g/mol . It is supplied with the CAS Number 189812-96-2 . This compound belongs to the class of iodinated benzamides. While specific studies on this exact molecule are limited in the public domain, related iodobenzamide structures are of significant interest in scientific research, particularly in the field of radiopharmaceuticals and molecular imaging . For instance, certain iodobenzamide derivatives have been investigated for their high affinity to melanin and their potential use in imaging melanoma cells . Other research areas for similar compounds include their development as ligands for neurological targets and as building blocks for more complex therapeutic agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189812-96-2

Molecular Formula

C7H7IN2O

Molecular Weight

262.05 g/mol

IUPAC Name

4-amino-3-iodobenzamide

InChI

InChI=1S/C7H7IN2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H2,10,11)

InChI Key

RNODGBHRMOLWOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)I)N

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Approaches to 4-Amino-3-iodobenzamide

The synthesis of this compound can be approached through several established and novel methods, primarily involving the introduction of an iodine atom onto a 4-aminobenzamide (B1265587) framework.

Established Synthetic Routes

An established method for the synthesis of related iodo-benzamide derivatives involves the direct iodination of an aminobenzoic acid precursor. A common and convenient method for the iodination of methyl 4-aminobenzoate (B8803810) utilizes iodine monochloride (ICl) in acetic acid (AcOH). This reaction proceeds efficiently to yield methyl 4-amino-3-iodobenzoate. nih.gov Subsequent hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amidation, would yield this compound.

Another traditional approach involves the Sandmeyer reaction on an appropriate amino precursor. For instance, the synthesis of 4-iodobenzoic acid can be achieved via the diazotization of 4-aminobenzoic acid, followed by treatment with potassium iodide. researchgate.net This iodinated benzoic acid can then be converted to the corresponding benzamide (B126).

A general method for preparing amino-substituted benzamides involves the reduction of the corresponding nitro-substituted precursors. This is typically achieved using reagents like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid. acs.org Therefore, this compound could potentially be synthesized by first nitrating and then iodinating a suitable benzamide precursor, followed by reduction of the nitro group.

Table 1: Established Synthetic Routes for Iodo-Benzamide Derivatives
Starting MaterialKey ReagentsIntermediate/ProductReference
Methyl 4-aminobenzoateIodine monochloride (ICl), Acetic acid (AcOH)Methyl 4-amino-3-iodobenzoate nih.gov
4-Aminobenzoic acidNaNO₂, KI4-Iodobenzoic acid researchgate.net
Nitro-substituted benzamidesSnCl₂·2H₂O, HClAmino-substituted benzamides acs.org

Novel Methodologies in Benzamide Synthesis

Recent advancements in organic synthesis have introduced novel methodologies for the formation of benzamides, which could be applicable to the synthesis of this compound. These methods often focus on improving efficiency, sustainability, and functional group tolerance.

One innovative approach is the use of electrochemical methods. For example, copper-catalyzed electrochemical C-H activation has been utilized for the synthesis of isoindolones from benzamides and terminal arylalkynes. beilstein-journals.org This strategy employs electricity as a clean oxidant, avoiding the need for stoichiometric chemical oxidants. beilstein-journals.org Such C-H functionalization techniques could potentially be adapted for the direct iodination or amination of benzamide precursors under electrochemical conditions.

Another area of development is the use of novel catalytic systems. For instance, a copper-catalyzed one-pot reaction has been developed for the synthesis of N,N-dimethyl benzamides and benzonitriles from benzyl (B1604629) cyanide and iodobenzene, using N,N-dimethyl formamide (B127407) (DMF) as the amide source. sioc-journal.cn The exploration of new catalysts, such as sulfonic acid-functionalized multi-walled carbon nanotubes, has also shown promise in facilitating amide bond formation via the Ritter reaction. researchgate.net Furthermore, manganese(I)-catalyzed methoxymethylation of primary amides using methanol (B129727) represents a green and step-economical approach. rsc.org These modern catalytic methods offer potential alternatives for the efficient synthesis of substituted benzamides like this compound.

Solid-Phase Synthesis Applications

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries. This compound and its derivatives are valuable building blocks in this area due to the ability of the iodo group to participate in various on-resin coupling reactions.

Utilization of Resin-Linked Intermediates

The immobilization of molecules onto a solid support is a key step in solid-phase synthesis. For benzamide derivatives, linkers such as the Rink amide resin are commonly employed. A 4-amino-3-iodobenzoate has been successfully linked to a Rink amide AM resin. nih.gov This resin-bound intermediate serves as a versatile platform for further chemical transformations. The use of solid-supported reagents, such as a trialkylamine-bound resin, can also simplify purification processes by allowing for the easy removal of by-products through filtration. sioc-journal.cn

The choice of linker is crucial and can be tailored for specific synthetic strategies. For instance, linkers that can be cleaved under mild oxidative conditions are suitable for orthogonal schemes where base-labile or acid-labile protecting groups are used. beilstein-journals.org

On-Resin Coupling Reactions, including Sonogashira Coupling

The iodine substituent in resin-linked this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. mdpi.com This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne and is widely used in the synthesis of complex molecules. organic-chemistry.org

An example of an on-resin Sonogashira coupling involves the reaction of a resin-bound 4-amino-3-iodobenzoate with a terminal alkyne. nih.gov This strategy has been employed in the solid-phase synthesis of a cyclic peptide mimetic, where the Sonogashira coupling was the key macrocyclization step. nih.gov The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. mdpi.com Recent developments have also explored the use of solid-supported palladium catalysts, which offer advantages in terms of catalyst recovery and reuse. nih.gov

Table 2: On-Resin Sonogashira Coupling Details
Resin-Bound SubstrateCoupling PartnerCatalyst SystemApplicationReference
4-Amino-3-iodobenzoate on Rink amide resinTerminal alkynePd(0) catalyst, Cu(I) co-catalystSynthesis of a cyclic peptide mimetic nih.gov

Precursor Chemistry for Derivatization

The functional groups present in this compound, namely the amino group, the amide, and the iodine atom, provide multiple handles for further chemical modification. This makes it a valuable precursor for creating a diverse range of derivatives.

The amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions. For instance, amino-substituted benzamides can be synthesized by the reduction of corresponding nitro compounds. acs.org This amino group can then be further functionalized.

The iodine atom is a key site for derivatization, primarily through cross-coupling reactions. As discussed, the Sonogashira coupling is a prominent example. nih.gov Other palladium-catalyzed reactions, such as Suzuki and Heck couplings, could also be employed to introduce new carbon-carbon bonds at this position.

Derivatization strategies are often employed to enhance the properties of molecules for specific applications, such as improving ionization efficiency for mass spectrometry analysis. For example, N-glycans are often derivatized with fluorescent tags like 2-aminobenzamide (B116534) (2-AB) for detection in liquid chromatography. nih.govnih.govfrontiersin.orgfrontiersin.org While this involves using 2-aminobenzamide as a derivatizing agent, the principle of modifying a molecule to improve its analytical characteristics is relevant. In a similar vein, N-(2-aminoethyl)-4-iodobenzamide has been used as a derivatization reagent for fatty acids to enhance their analysis by photodissociation-mass spectrometry. frontiersin.org These examples highlight the utility of the benzamide and iodobenzamide scaffolds in creating tailored molecules for specific scientific needs.

Role of 4-Amino-3-iodobenzoic Acid in Synthesis

4-Amino-3-iodobenzoic acid serves as the foundational building block for producing this compound. guidechem.com It is an important benzoic acid derivative that can be synthesized from readily available starting materials like p-aminobenzoic acid ethyl ester. guidechem.com One synthetic route involves the iodination of p-aminobenzoic acid ethyl ester using potassium iodide and an oxidant such as sodium hypochlorite, followed by acid hydrolysis to yield 4-amino-3-iodobenzoic acid. guidechem.com This intermediate possesses the necessary functional groups—an amino group and a carboxylic acid—for the subsequent formation of the amide bond. The presence of the iodo group makes it a versatile intermediate for further chemical modifications, including its use in creating more complex molecules. solubilityofthings.com

Preparation of Activated Esters for Amidation

To facilitate the amidation process, the carboxylic acid group of 4-amino-3-iodobenzoic acid is often converted into a more reactive form, such as an activated ester. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. Common methods for activating carboxylic acids include their conversion to acid chlorides or the use of coupling reagents to form active esters in situ. uni-saarland.de For instance, the use of reagents like 2,3,5,6-tetrafluorophenol (B1216870) (TFP) can yield highly reactive esters that readily undergo amidation. rsc.org While various activating agents are available, the choice depends on the specific reaction conditions and the nature of the amine used for the amidation step.

Catalytic Synthesis Pathways

Modern synthetic chemistry offers several catalytic routes to benzamides, providing efficient and selective methods for the formation of the amide bond. These pathways often utilize transition metals to facilitate the reaction.

Palladium-Catalyzed Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from aryl halides. researchgate.netrsc.org This reaction involves the coupling of an aryl iodide, carbon monoxide, and an amine in the presence of a palladium catalyst. researchgate.net For the synthesis of this compound, this would entail the reaction of a suitably protected 4-amino-3-iodoaniline derivative with carbon monoxide and an ammonia (B1221849) equivalent. The reactivity of the aryl halide is a key factor, with aryl iodides generally showing higher reactivity than bromides or chlorides. researchgate.net Various palladium catalysts and ligands can be employed, with the choice influencing the reaction's efficiency and selectivity. researchgate.netmdpi.com Deep eutectic solvents have also been explored as environmentally benign media for these reactions. rsc.org

Hypervalent Iodine Reagent Applications in Benzamide Synthesis

Hypervalent iodine reagents have emerged as versatile and environmentally friendly alternatives to heavy metals in organic synthesis. rsc.orgresearchgate.net These compounds, such as (diacetoxyiodo)benzene (B116549) (PIDA) and 2-iodoxybenzoic acid (IBX), can be used in a variety of oxidative transformations. rsc.orgorganic-chemistry.orgacsgcipr.org In the context of benzamide synthesis, hypervalent iodine reagents can mediate Hofmann-type rearrangements of primary amides to form isocyanates, which can then be trapped to yield secondary amides. organic-chemistry.org While direct application to the primary synthesis of this compound from its precursors is less common, their utility in related transformations highlights their potential in the broader field of amide synthesis. researchgate.netmdpi.com

Other Transition Metal-Mediated Syntheses

Besides palladium, other transition metals can catalyze the synthesis of amides and related heterocycles. mdpi.comresearchgate.net For instance, copper-catalyzed reactions are known to be effective in certain C-N bond-forming reactions. mdpi.com Rhodium and cobalt complexes have also been utilized in various catalytic cycles, including those for indole (B1671886) synthesis from aniline (B41778) derivatives, which share some mechanistic principles with amide synthesis. mdpi.com While specific examples for the direct synthesis of this compound using these metals are not extensively documented, the broader applicability of transition metal catalysis in forming C-N bonds suggests potential avenues for future synthetic strategies. nih.gov

Radiolabeling Techniques for Iodobenzamides

The presence of an iodine atom in this compound makes it an excellent candidate for radiolabeling, particularly with isotopes of iodine such as iodine-123, iodine-125 (B85253), and iodine-131 (B157037). researchgate.netacs.orgmdpi.com These radiolabeled compounds are valuable as radiopharmaceuticals for imaging and therapeutic applications. mdpi.comnih.gov

Several methods are employed for radioiodination. Isotopic exchange is a common technique where a non-radioactive iodine atom in the molecule is exchanged for a radioactive isotope. acs.orgresearchgate.net This is often performed at high temperatures, sometimes with the addition of catalysts like copper sulfate (B86663) to improve reaction times. acs.org Another approach is electrophilic substitution on an activated aromatic ring. For molecules without a suitable precursor, prosthetic groups, which are small molecules that are first radiolabeled and then attached to the target molecule, can be used. mdpi.com The choice of radiolabeling method depends on factors such as the desired specific activity, the stability of the starting material, and the intended application of the radiolabeled compound. researchgate.net

Compound Name
This compound
4-Amino-3-iodobenzoic Acid
p-Aminobenzoic acid ethyl ester
Potassium iodide
Sodium hypochlorite
(Diacetoxyiodo)benzene
2-Iodoxybenzoic acid
2,3,5,6-tetrafluorophenol
Carbon monoxide
Copper sulfate
Iodine-123
Iodine-125
Iodine-131
IsotopeApplication
Iodine-123Single-photon emission computed tomography (SPECT)
Iodine-125Preclinical, biological, and medicinal chemistry applications
Iodine-131Radiotherapy

Isotopic Exchange Reactions for Radioiodination (e.g., using Iodine-123, Iodine-125)

Isotopic exchange is a direct method for introducing a radioisotope of iodine into a molecule that already contains a stable iodine atom. acs.org This technique is valuable for labeling benzamide derivatives with radioisotopes such as Iodine-123 (¹²³I) for Single Photon Emission Computed Tomography (SPECT) and Iodine-125 (¹²⁵I) for preclinical research. acs.orgwikipedia.org

The process typically involves heating the non-radioactive iodinated compound in the presence of a radioactive iodide salt, such as Na¹²⁵I. snmjournals.org To facilitate the exchange and improve reaction kinetics, a catalyst is often employed. Copper salts, particularly copper sulfate, have been shown to effectively promote the radioiodination and shorten the required reaction times when the reaction is conducted in water at high temperatures. snmjournals.orgresearchgate.net For instance, the synthesis of radiolabeled N-(2-diethylaminoethyl)-4-iodobenzamide, a close analogue, was achieved via an isotopic exchange procedure by heating the precursor at 150°C for 35 minutes in a citrate (B86180) buffer (pH 4) with copper sulfate as a catalyst. snmjournals.org

A significant drawback of the isotopic exchange method is the resulting low molar activity of the final product. acs.org Because the reaction is an equilibrium between the stable and radioactive isotopes, the final product is a mixture of the radiolabeled compound and the original non-radioactive precursor, which are impossible to separate. acs.orgresearchgate.net This competition between the radioactive and non-radioactive species leads to modest molar activities, which may be insufficient for certain high-sensitivity imaging applications. acs.orgresearchgate.net

ParameterConditionCompound ClassSource(s)
Reaction Type Isotopic ExchangeIodobenzamides snmjournals.orgresearchgate.net
Radioisotopes Iodine-123, Iodine-125Iodobenzamides acs.orgwikipedia.org
Catalyst Copper (I) or (II) salts (e.g., Copper Sulfate)Iodobenzamides snmjournals.orgresearchgate.net
Temperature High (e.g., 150°C)Iodobenzamides snmjournals.org
Key Limitation Low molar/specific activity due to co-elution of radioactive and non-radioactive species.General acs.orgresearchgate.net

Precursor Design for Radiolabeled Analogues

To overcome the limitations of isotopic exchange and achieve high specific activity, researchers design precursor molecules that can be efficiently radiolabeled in the final step of a synthesis. For radioiodination of aromatic rings like the one in this compound, several effective precursor strategies have been developed, primarily involving electrophilic aromatic substitution. acs.org

Organotin Precursors (Iododestannylation): One of the most widely used methods is iododestannylation. nii.ac.jpitn.pt This involves synthesizing a precursor molecule where a tributylstannyl (-Sn(Bu)₃) group is attached to the aromatic ring at the desired iodination site. itn.ptnih.gov This stannylated precursor is then reacted with a source of radioiodide (e.g., [¹²⁵I]NaI) in the presence of an oxidizing agent, such as peracetic acid, to yield the radioiodinated product with high radiochemical yield and purity. itn.ptnih.gov This method was successfully used to prepare radioiodinated analogues of 4-anilinoquinazoline (B1210976) from their corresponding tributylstannyl precursors. itn.pt

Boronic Acid Precursors (Iododeboronation): A more recent strategy involves the use of boronic acid or ester precursors. acs.orgresearchgate.net These compounds undergo a copper-catalyzed iododeboronation reaction. This method proceeds smoothly at room temperature and has been shown to produce high radiochemical conversions (87-99%) using ¹³¹I. acs.org

Other Precursors: Other precursor designs include:

Diazonium Salts: An amino group on the aromatic ring can be converted into a diazonium salt, which is then displaced by iodide in a Sandmeyer-type reaction. snmjournals.org

Triazenes: Formed from diazonium salts, triazenes can be treated with trimethylsilyl (B98337) iodide containing the radioisotope to yield the desired product. snmjournals.org

Halogen Exchange: Precursors containing a different halogen, such as bromine, can undergo a copper-assisted iodo-debromination reaction to introduce the radioiodine. acs.orgsnmjournals.org

These precursor-based methods allow for the production of radiotracers with the high specific activity required for sensitive in vivo imaging. nih.gov

Precursor TypeReaction NameKey ReagentsAdvantageSource(s)
Tributylstannyl Iododestannylation[¹²⁵I]NaI, Oxidizing Agent (e.g., peracetic acid)High yield and specific activity nii.ac.jpitn.ptnih.gov
Boronic Acid/Ester IododeboronationRadioiodide, Copper (I) catalystMild reaction conditions, high conversion acs.orgresearchgate.net
Amino (via Diazonium Salt) Sandmeyer ReactionNaNO₂, KI/NaI with radioisotopeEstablished method acs.orgsnmjournals.org
Bromo Iodo-debrominationRadioiodide, Copper catalystHalogen exchange acs.orgsnmjournals.org

Development of Radiotracers for Preclinical Research

The synthetic methodologies described above have enabled the development of numerous radiotracers based on the iodobenzamide scaffold for preclinical research, primarily targeting malignant melanoma. researchgate.netnih.gov The presence of melanin (B1238610) in many melanoma tumors serves as a specific target for these compounds. snmjournals.orgaacrjournals.org

The development process often involves synthesizing and evaluating a series of analogues to optimize pharmacokinetic properties. nih.govnih.gov For example, numerous N-(alkylaminoalkyl)-substituted 4-iodobenzamides were synthesized and labeled with ¹³¹I to screen for the optimal chemical structure for melanoma imaging. nih.gov A key finding from these structure-activity relationship studies was that modifications to the aromatic core and the side chain significantly impact tumor uptake and retention. researchgate.netnih.gov

In this context, analogues of N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) have been extensively studied. researchgate.netnih.gov To improve upon the properties of BZA for targeted radionuclide therapy, various (hetero)aromatic analogues were synthesized and labeled with ¹²⁵I. researchgate.netnih.gov Preclinical evaluation in melanoma-bearing mice revealed that certain quinoline (B57606) and quinoxaline (B1680401) derivatives demonstrated significantly higher and more prolonged tumor uptake compared to the original BZA. nih.gov For instance, some analogues showed tumor concentrations that were 7- to 16-fold higher than BZA at 72 hours post-injection, making them promising candidates for therapy. nih.gov

The development of matched-pair radiotracers, such as ¹²⁵I- and ¹⁸F-labeled N-[2-(diethylamino)ethyl]-4-fluoro-3-iodobenzamides, represents another important advancement. snmjournals.orgsnmjournals.org These compounds offer the potential for both SPECT or therapy (with radioiodine) and PET imaging (with fluorine-18) from a single core chemical structure. snmjournals.org Preclinical studies of these dual-purpose agents have shown good stability and tumor uptake. snmjournals.orgsnmjournals.org The successful preclinical development of tracers like [¹²³I]BZA has ultimately led to their evaluation in clinical trials for detecting melanoma metastases. nih.govnih.gov

Radiotracer / Analogue ClassRadioisotope(s)Research FocusKey Preclinical FindingSource(s)
N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) Analogues ¹²³I, ¹²⁵I, ¹³¹IMelanoma imaging & therapyHigh and specific binding to melanin. nih.gov nih.govnih.gov
(Hetero)aromatic Analogues of BZA (e.g., Quinolines, Quinoxalines) ¹²⁵IImproved kinetics for radionuclide therapyHigh, long-lasting tumor uptake (up to 16x higher than BZA at 72h). nih.gov researchgate.netnih.gov
N-[2-(diethylamino)ethyl]-4-fluoro-3-iodobenzamides ¹²⁵I, ¹⁸FMatched-pair agents for SPECT/PET imagingGood in vitro and in vivo stability and tumor uptake. snmjournals.org snmjournals.orgsnmjournals.org
[¹³¹I]MIP-1145 ¹³¹IMelanoma therapyMelanin-dependent binding and significant reduction in tumor growth in xenografts. aacrjournals.org aacrjournals.org

Derivatization Strategies and Analogue Development

Design and Synthesis of 4-Amino-3-iodobenzamide Analogues

The development of analogues from this compound and its immediate precursor, 4-amino-3-iodobenzoic acid, leverages the reactivity of the amino group, the aromatic ring, and the carboxylic acid/amide moiety. These modifications are crucial for creating new chemical entities with tailored properties.

The benzamide (B126) core of this compound can be significantly altered to construct complex molecular architectures. A prominent strategy involves using the corresponding benzoate (B1203000), often attached to a solid-phase resin, as a starting point for palladium-catalyzed reactions. This approach facilitates the synthesis of elaborate heterocyclic systems.

Research has demonstrated the use of a resin-bound 4-amino-3-iodobenzoate to synthesize 2,3-disubstituted indoles through a palladium(0)-mediated heteroannulation with non-terminal alkynes. imperial.ac.uk Furthermore, the scaffold is employed in macrocyclization reactions. In one example, this compound, attached to a solid phase, undergoes a Sonogashira cross-coupling reaction with 2-ethynylbenzoic acid. core.ac.uk This key step, catalyzed by Pd(PPh₃)₂Cl₂ and CuI, forges a new carbon-carbon bond, leading to the formation of a large, 65-membered ring structure that incorporates a diphenylacetylene (B1204595) unit, creating a peptidomimetic with a constrained conformation. imperial.ac.ukcore.ac.uk Such modifications transform the simple benzamide into a complex macrocycle with potential biological applications. core.ac.uk

To enable selective reactions at different sites of the molecule, functional groups are often introduced as protecting groups. For instance, the aniline (B41778) nitrogen of methyl 4-amino-3-iodobenzoate can be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. imperial.ac.uk This protection is a critical step that allows for subsequent modifications to other parts of the molecule without unintended reactions at the amino group.

More complex functional groups, such as amino acids, can also be introduced. In one synthetic route, (S)-Fmoc-Ser(t-Bu)-Cl, a protected serine derivative, was coupled to the aniline nitrogen of methyl 4-amino-3-iodobenzoate to produce a serine amide derivative in high yield. imperial.ac.uk This demonstrates the feasibility of attaching complex, chiral moieties to the 4-amino position, thereby creating sophisticated analogues. The table below outlines the reactants and conditions for a typical hydrolysis step in the synthesis of a key precursor.

Starting MaterialReagentsReaction TimeProductReference
Methyl 4-amino-3-iodobenzoate2 M NaOH, MeOH24 h4-Amino-3-iodobenzoic acid imperial.ac.uk

The development of analogues frequently involves substitution at the nitrogen atoms of the core structure. While direct substitution on the amide nitrogen of this compound is not widely documented, modifications at the 4-amino position are a key strategy for creating derivatives.

As mentioned previously, the coupling of protected amino acids, such as serine, to the 4-amino group of the parent benzoate represents a significant structural modification. imperial.ac.uk This introduces a complex aliphatic chain with multiple functional groups (amide, protected hydroxyl, and carboxylic ester) and a chiral center, dramatically altering the chemical properties of the parent molecule. imperial.ac.uk This method highlights a pathway to creating peptide-like structures built upon the this compound scaffold. The failure of this aniline nitrogen to couple under certain standard conditions has been attributed to the steric or electronic influence of the adjacent iodine atom, indicating the unique reactivity of this compound. imperial.ac.uk

Introduction of Diverse Functional Groups

Derivatization for Analytical Applications

Derivatization is a common technique in analytical chemistry to enhance the detection and separation of analytes, particularly in mass spectrometry. Reagents are designed to attach to a specific functional group, improving ionization efficiency or enabling specific fragmentation patterns.

A review of the scientific literature did not yield specific examples of this compound being developed as a photo-labile or other type of derivatization reagent for mass spectrometry. While related structures, such as 4-iodobenzamide (B1293542), have been used to create reagents for analyzing lipids via photodissociation mass spectrometry, this application has not been documented for the 4-amino-3-iodo isomer.

Consistent with the lack of evidence for its use as a derivatization reagent, there are no documented applications of this compound in the analysis of isomeric fatty acids.

Reagent Development for Mass Spectrometry (e.g., Photo-labile derivatization reagents)

Heterocyclic Scaffold Development using Iodobenzamide Precursors

The strategic incorporation of an iodine atom in the this compound structure offers a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality is particularly valuable in the construction of complex heterocyclic systems, which form the core of many pharmacologically active molecules. The following sections detail the derivatization of iodobenzamide precursors into two key heterocyclic scaffolds: cinnolines and quinolines.

Synthesis of Cinnoline (B1195905) Derivatives

The synthesis of cinnoline derivatives from iodobenzamide precursors can be effectively achieved through palladium-catalyzed intramolecular cyclization reactions, most notably the Heck reaction. wikipedia.orgmdpi.comorganic-chemistry.org This strategy relies on the formation of an amide bond between an appropriately substituted aminocinnoline and a benzoic acid derivative bearing an ortho-iodine atom. The subsequent intramolecular Heck reaction facilitates the formation of the new heterocyclic ring.

A representative synthetic approach would involve the initial preparation of an N-(cinnolin-4-yl)-2-iodobenzamide intermediate. This can be accomplished by reacting a 4-aminocinnoline derivative with a 2-iodobenzoyl chloride in the presence of a suitable base, such as triethylamine, in an anhydrous solvent like methylene (B1212753) chloride.

The key step in the synthesis is the intramolecular Heck cyclization of the resulting N-(cinnolin-4-yl)-2-iodobenzamide. This reaction is typically catalyzed by a palladium(0) complex, which can be generated in situ from palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand like triphenylphosphine (B44618). The presence of a base, such as potassium carbonate, is crucial for the regeneration of the active catalyst. The reaction proceeds through an oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by an intramolecular migratory insertion of the alkene (part of the cinnoline ring system) and subsequent β-hydride elimination to afford the cyclized product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org

Table 1: Key Steps in the Synthesis of Cinnoline Derivatives via Intramolecular Heck Reaction

StepDescriptionReagents and Conditions
Amide Formation Formation of the N-(cinnolin-4-yl)-2-iodobenzamide precursor.4-Aminocinnoline derivative, 2-iodobenzoyl chloride, triethylamine, anhydrous methylene chloride.
Intramolecular Heck Cyclization Palladium-catalyzed intramolecular cyclization to form the fused heterocyclic system.N-(cinnolin-4-yl)-2-iodobenzamide, Pd(OAc)₂, PPh₃, K₂CO₃, in a suitable high-boiling solvent (e.g., DMF, DMA).

This methodology provides a powerful tool for the construction of complex, polycyclic cinnoline-containing structures from readily accessible iodobenzamide precursors.

Synthesis of Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives from precursors structurally related to this compound can be accomplished through several classic named reactions, including the Friedländer and Combes syntheses. wikipedia.orgiipseries.orgwikipedia.org These methods involve the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.

Friedländer Synthesis

The Friedländer synthesis provides a direct route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.orgnih.gov To utilize a this compound-type precursor in a Friedländer synthesis, it would first need to be converted into a 2-amino-3-iodobenzaldehyde (B13097088) or a 2-amino-3-iodophenyl ketone. This transformation could potentially be achieved through a multi-step sequence involving protection of the amino group, reduction of the benzamide to a benzyl (B1604629) alcohol followed by oxidation to the aldehyde, or a Friedel-Crafts acylation to introduce a ketone.

Once the ortho-aminoaryl carbonyl compound is obtained, it can be condensed with a variety of methylene-containing compounds, such as ketones, β-ketoesters, or malononitrile, in the presence of an acid or base catalyst to yield the corresponding substituted quinoline. nih.govresearchgate.net

Combes Quinoline Synthesis

The Combes synthesis offers an alternative pathway, which involves the reaction of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.orgresearchgate.net A this compound derivative, being an aniline, could directly participate in this reaction. The initial step is the formation of a Schiff base between the aniline and one of the carbonyl groups of the β-diketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to form the quinoline ring system. wikipedia.orgyoutube.com

Table 2: Comparison of Synthetic Strategies for Quinoline Derivatives

Synthesis MethodStarting MaterialsKey Features
Friedländer Synthesis 2-Amino-3-iodoaryl aldehyde/ketone + Methylene-activated compoundRequires prior modification of the benzamide group. Versatile for a wide range of substituted quinolines. wikipedia.orgorganic-chemistry.org
Combes Synthesis This compound derivative + β-DiketoneDirect use of the aniline functionality. Acid-catalyzed cyclization. iipseries.orgwikipedia.org

The choice of synthetic route would depend on the desired substitution pattern of the final quinoline product and the availability of the necessary starting materials. Both the Friedländer and Combes syntheses represent robust and well-established methods for the construction of the quinoline scaffold from halo-aniline precursors.

Mechanistic Investigations of Chemical Reactivity

Amidation Reaction Mechanisms

The formation of an amide bond, a fundamental transformation in organic chemistry, can be achieved through various mechanisms when involving 4-Amino-3-iodobenzamide.

Borate (B1201080) Ester-Mediated Amidation Studies

Recent advancements have highlighted the use of borate esters as catalysts for direct amidation reactions, offering a more efficient and environmentally benign alternative to traditional methods that often require hazardous reagents and generate significant waste. nih.gov A notable example is the use of tris(2,2,2-trifluoroethyl) borate, B(OCH2CF3)3, which has been shown to effectively mediate the formation of amides from carboxylic acids and amines. acs.org

The proposed catalytic cycle for borate-ester mediated amidation involves the activation of a carboxylic acid by the borate ester. nih.gov This is followed by nucleophilic attack of the amine to form the amide bond, regenerating the catalyst. nih.gov This method has a broad substrate scope, including the synthesis of pharmaceutically relevant compounds. nih.gov The efficiency of this process is underscored by the ability to use scavenger resins for purification, which eliminates the need for aqueous workups and chromatography. nih.gov While specific studies focusing solely on this compound within this exact catalytic system are not detailed in the provided results, the general mechanism is applicable to a wide range of amines and carboxylic acids. acs.org

Catalyst SystemKey FeaturesRelevant Findings
Borate Esters (e.g., B(OCH2CF3)3)Catalytic, high efficiency, broad substrate scope, simplified purification. nih.govacs.orgEffective for direct amidation of various carboxylic acids and amines, including functionalized examples. acs.org

General Amide Bond Formation Mechanistic Pathways

Amide bond formation is a cornerstone of organic synthesis, with a variety of established mechanistic pathways. umich.edu The most common approach involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. nih.gov

One general pathway involves the use of coupling reagents like carbodiimides (e.g., DCC, DIC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. umich.edu This intermediate is then attacked by the amine to yield the desired amide. umich.edu Another common strategy is the formation of acyl halides or anhydrides as activated intermediates. umich.edu

Phosphonium salt reagents are also widely used due to their high reactivity. nih.gov For instance, mixing N-chloroimides with triphenylphosphine (B44618) generates chloro- and imido-phosphonium salts in situ, which efficiently activate carboxylic acids for amidation. nih.gov The reaction proceeds through an acyloxy-phosphonium species that is then attacked by the amine. nih.gov

While these are general mechanisms, they provide the fundamental principles by which this compound would participate in amidation reactions, acting as the amine component. The specific conditions would dictate the predominant pathway.

Oxidative Transformation Mechanisms

Iodobenzamides, including this compound, can act as catalysts in oxidation reactions, particularly through the chemistry of hypervalent iodine.

Role of Iodobenzamide Catalysts in Oxidation Reactions

Iodobenzamide derivatives have emerged as effective catalysts for the oxidation of alcohols to carbonyl compounds. beilstein-journals.orgnih.govjst.go.jp These reactions typically utilize a co-oxidant, such as Oxone®, to regenerate the active catalytic species. acsgcipr.orgnii.ac.jp The advantage of using these catalysts is that they can operate under mild conditions, often at room temperature, avoiding the need for harsh and potentially explosive stoichiometric hypervalent iodine reagents. acsgcipr.orggoogle.com

The catalytic activity is influenced by the substituents on the benzamide (B126) ring. For example, electron-donating groups, such as a methoxy (B1213986) group para to the iodine, can enhance the reactivity of the catalyst. nii.ac.jp The ortho-relationship of the iodine atom to the amide group is also crucial for reactivity. nii.ac.jp Specifically, 2-iodobenzamides have shown promise as efficient and environmentally friendly catalysts for alcohol oxidation. beilstein-journals.orgnih.gov

Proposed Reaction Pathways in Hypervalent Iodine Chemistry

The mechanism for oxidations catalyzed by iodobenzamides involves the in situ generation of hypervalent iodine species. rsc.orgnsf.gov The catalytic cycle is initiated by the oxidation of the monovalent iodobenzamide catalyst (an iodoarene) by a terminal oxidant like Oxone®. jst.go.jpacsgcipr.org This oxidation proceeds through a trivalent iodine intermediate to form a pentavalent iodine species. beilstein-journals.orgjst.go.jpnii.ac.jp

This highly reactive pentavalent iodine species then oxidizes the alcohol to the corresponding aldehyde or ketone. beilstein-journals.orgjst.go.jp In this process, the pentavalent iodine is reduced back to a trivalent state. jst.go.jp The trivalent iodine species is then re-oxidized by the co-oxidant to the pentavalent state, thus completing the catalytic cycle. jst.go.jpnii.ac.jp In some cases, the initially formed aldehyde from a primary alcohol can be further oxidized to a carboxylic acid. acsgcipr.orgnii.ac.jp

A plausible mechanism is as follows:

Oxidation of Catalyst: The iodobenzamide is oxidized by the co-oxidant (e.g., Oxone®) to a pentavalent iodine species. nii.ac.jprsc.org

Substrate Oxidation: The pentavalent iodine species oxidizes the alcohol, producing the carbonyl compound and a reduced trivalent iodine species. beilstein-journals.orgjst.go.jp

Catalyst Regeneration: The trivalent iodine species is re-oxidized to the active pentavalent form by the co-oxidant. jst.go.jpnii.ac.jp

This catalytic approach is considered more environmentally friendly as it reduces the amount of organoiodine waste compared to using stoichiometric amounts of hypervalent iodine oxidants. nih.gov

Photodissociation and Fragmentation Mechanisms in Mass Spectrometry

The fragmentation of this compound and its derivatives in mass spectrometry, particularly under ultraviolet photodissociation (UVPD), provides valuable structural information. The aryl-iodide motif is a key feature that influences the fragmentation pathways.

Upon irradiation with UV light, typically at 266 nm, the carbon-iodine bond in iodo-derivatized molecules undergoes homolytic cleavage. qut.edu.au This photolytic cleavage is highly efficient and results in the formation of a localized radical on the molecule. qut.edu.au This initial radical can then direct subsequent fragmentation reactions, a process known as radical-directed dissociation (RDD). qut.edu.aunih.gov

For derivatives of 4-iodobenzamide (B1293542), UVPD leads to quantitative conversion of the precursor ion into photoproduct ions. qut.edu.au The high photodissociation yield is a key advantage of using this motif as a derivatization agent for enhancing fragmentation in mass spectrometry. qut.edu.au The resulting radical cation, [M – I]•+, and its subsequent diagnostic secondary product ions provide detailed structural information, such as the location of double bonds or functional groups within a molecule. qut.edu.au

The fragmentation can proceed through different pathways, including:

Radical-Directed Dissociation (RDD): The initial radical directs cleavage at other sites in the molecule. qut.edu.au

Direct α-cleavage: Fragmentation occurs at a bond adjacent to the newly formed radical. qut.edu.au

Rearrangement followed by cleavage: The ion may undergo rearrangement before fragmentation. qut.edu.au

These fragmentation patterns are crucial for the structural elucidation of complex molecules, including lipids and peptides, that have been derivatized with an iodobenzamide tag. qut.edu.aunih.govacs.org

Fragmentation TechniqueKey MechanismOutcome for 4-Iodobenzamide Derivatives
UV Photodissociation (UVPD) at 266 nmHomolytic cleavage of the C-I bond. qut.edu.auHighly efficient formation of a radical cation, [M – I]•+, leading to diagnostic secondary fragments. qut.edu.auqut.edu.au
Radical-Directed Dissociation (RDD)The initial radical induces fragmentation at other sites. qut.edu.aunih.govProvides detailed structural information about the parent molecule. qut.edu.au

Exploration of Biological and Biochemical Interactions of Iodobenzamide Scaffolds

Target Identification and Engagement Studies for Iodobenzamides

Iodobenzamide derivatives have been a subject of interest for their ability to interact with specific biological targets. These interactions are often studied to understand their potential as imaging agents or therapeutic molecules.

Interaction with Melanin (B1238610) Pigment

Iodobenzamide compounds have demonstrated a notable affinity for melanin, the pigment responsible for coloration in skin, hair, and eyes. nih.gov This interaction is particularly relevant in the context of melanoma, a type of skin cancer characterized by the proliferation of melanin-producing cells.

Studies have shown that radioiodinated benzamides, such as N-(2-diethylaminoethyl)-4-iodobenzamide (BZA), exhibit high-affinity binding to melanin-containing tissues. researchgate.net This affinity is believed to be driven by two main types of interactions: electrostatic forces and hydrophobic interactions. researchgate.net The tertiary amine group present in many of these compounds can become protonated, leading to an ionic interaction with the carboxylate groups found in melanin. snmjournals.org Additionally, the aromatic ring of the benzamide (B126) structure can engage in π-stacking interactions with the aromatic components of the melanin polymer. snmjournals.org

The uptake of iodobenzamides in melanoma cells has been directly correlated with the degree of pigmentation. nih.gov In vitro studies using various melanoma cell lines have shown that pigmented cells accumulate significantly more of the iodobenzamide tracer compared to non-pigmented melanoma cells or other cancer cell lines. nih.gov Furthermore, stimulating melanin production in melanoma cells leads to an increased uptake of the iodobenzamide, reinforcing the link between the compound and the pigment. nih.gov This specific interaction has been leveraged to develop radioiodinated benzamides as imaging agents for the detection of melanoma metastases. researchgate.netsnmjournals.org

High-resolution magic angle spinning NMR spectroscopy has been employed to investigate the molecular interactions between iodobenzamides and synthetic melanin. nih.gov These studies confirmed a specific interaction, with the aromatic and N-alkyl groups of the iodobenzamide showing significant line-broadening in the NMR spectrum upon binding to melanin, an effect not observed with other molecules like methanol (B129727) or hippuric acid. nih.gov This technique allows for the determination of the apparent equilibrium dissociation constant (Kd), providing a quantitative measure of the binding affinity. nih.gov

Compound/Scaffold Key Finding Method of Study
Iodobenzamides (general)Possess an affinity for melanoma tissue dependent on tumor pigmentation. nih.govHigh-Resolution Magic Angle Spinning NMR Spectroscopy nih.gov
N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2)Cellular uptake is directly related to the pigmentation status of melanoma cells. nih.govIn vitro cell uptake studies, in vivo mouse models nih.gov
N-(2-diethylaminoethyl)-4-iodobenzamide (BZA)Binds to melanin via both electrostatic and hydrophobic interactions. researchgate.netNot specified in the provided text.
Radioiodinated BenzamidesShow high-affinity binding to melanin-containing melanocytes. researchgate.netSPECT imaging in patients researchgate.net

Ligand Binding Studies (e.g., Dopamine (B1211576) D2 Receptor for 3-iodobenzamide)

Certain iodobenzamide derivatives, notably [125I]3-iodobenzamide (IBZM), have been investigated for their ability to bind to dopamine D2 receptors in the brain. nih.gov In vivo and in vitro studies have demonstrated that IBZM binds with high selectivity to these receptors. nih.gov This binding can be blocked by pretreatment with other D2 receptor antagonists or agonists, confirming the specificity of the interaction. nih.gov

The selective binding of IBZM to D2 receptors has made it a valuable tool for imaging these receptors in the brain using single photon emission computed tomography (SPECT). nih.govsnmjournals.org Such imaging can be used to study the occupancy of D2 receptors by antipsychotic drugs and to investigate the role of the dopaminergic system in various neurological and psychiatric conditions. snmjournals.orgnih.gov For instance, studies have used [123I]IBZM SPECT to measure D2 receptor density in patients with major depression and to predict treatment outcomes in alcohol-dependent patients. nih.govpsychiatryonline.org

Compound Target Receptor Key Finding Application
[125I]3-iodobenzamide (IBZM)Dopamine D2 ReceptorBinds with high selectivity and affinity. nih.govPotential ligand for imaging D2 receptors via SPECT. nih.govsnmjournals.org
[123I]Iodobenzamide (IBZM)Dopamine D2 ReceptorUsed to measure receptor occupancy by antipsychotic drugs. snmjournals.orgStudying dopaminergic system in schizophrenia and depression. snmjournals.orgnih.gov
[123I]Iodobenzamide (IBZM)Dopamine D2 ReceptorHigher binding observed in alcohol-dependent patients who relapsed. psychiatryonline.orgPotential biological marker for relapse vulnerability. psychiatryonline.org

General Protein and Enzyme Interaction Probes (from related iodobenzamide hydroxamic acids)

The development of fluorescent probes is another avenue for studying protein interactions. nih.gov Although not specific to iodobenzamides, these technologies highlight the general principles of designing molecules to visualize and study protein-protein interactions at a high resolution. nih.govbiorxiv.org Methods like co-immunoprecipitation and far-western blotting are commonly used to identify and characterize protein binding partners. thermofisher.com In these techniques, a "bait" protein is used to capture its interacting "prey" proteins, which can then be identified. thermofisher.com

Enzymatic Pathway Modulation by Related Benzamide Derivatives

Derivatives of benzamide have been shown to modulate the activity of various enzymatic pathways, highlighting the potential for these scaffolds to act as enzyme inhibitors.

Tyrosinase Inhibition Studies (from 2-Hydroxy-3-iodobenzamide)

Tyrosinase is a key enzyme in the biosynthesis of melanin. Certain iodobenzamide derivatives have been identified as inhibitors of this enzyme. For example, 2-Hydroxy-3-iodobenzamide is a recognized tyrosinase inhibitor. Its mechanism of action involves binding to the active site of the enzyme, which prevents the oxidation of tyrosine, the initial step in melanin production. This inhibitory activity makes such compounds of interest for applications in dermatology, particularly for addressing hyperpigmentation.

Research has indicated that the position of the iodine atom on the benzamide ring is crucial for the compound's inhibitory efficacy against tyrosinase. Comparative studies with structurally similar compounds, such as 2-hydroxy-5-iodobenzamide, have shown that altering the iodine's position affects the compound's biological activity. vulcanchem.com

Compound Target Enzyme Mechanism of Action Key Finding
2-Hydroxy-3-iodobenzamideTyrosinaseBinds to the active site, preventing tyrosine oxidation. The position of the iodine atom is critical for inhibitory efficacy.
4-Hydroxy-3-iodobenzamideTyrosinaseInhibits the enzyme, reducing melanin production. Potential for treating hyperpigmentation disorders.

Lipoxygenase Pathway Modulation (from related benzenesulfonamide (B165840) derivatives)

The lipoxygenase (LOX) family of enzymes is involved in the metabolism of polyunsaturated fatty acids to produce lipid mediators that play roles in inflammation. iu.edu While distinct from benzamides, benzenesulfonamide derivatives have been studied as inhibitors of specific LOX isoforms, such as 12-lipoxygenase (12-LO). caymanchem.com

For instance, certain 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been synthesized and shown to be potent and selective inhibitors of 12-LO. caymanchem.com CAY10698 is an example of a 12-LO inhibitor with an IC50 value of 5.1 µM, and it shows significantly less potency against other LOX isoforms. caymanchem.com The development of such specific inhibitors is important for studying the role of the 12-lipoxygenase pathway in various physiological and pathological processes, including diabetes and cardiovascular disease. iu.edunih.gov

Compound Class Target Pathway Example Compound Finding
Benzenesulfonamide derivativesLipoxygenase (LOX) PathwayCAY10698A potent and selective inhibitor of 12-lipoxygenase (12-LO). caymanchem.com
Small molecule 5-LOX inhibitorsLipoxygenase (LOX) PathwayBenzenesulfonamide-derivativesCan trigger the formation of specialized pro-resolving mediators (SPMs). nih.gov

Cellular and Molecular Mechanistic Pathways (Preclinical Research)

This section delves into the preclinical investigation of iodobenzamide scaffolds, focusing on their interactions at the cellular and molecular levels. The research highlighted here provides a foundational understanding of how these compounds behave within biological systems, paving the way for potential therapeutic applications.

Elucidation of Preclinical Cellular Uptake and Retention Mechanisms (for radiolabeled iodobenzamides)

Radiolabeled benzamide derivatives have demonstrated a notable ability to be taken up and retained in melanoma cells, a characteristic attributed to their affinity for melanin. aacrjournals.orgnih.gov This specific binding makes them promising candidates for the targeted radiotherapy of metastatic melanoma. aacrjournals.orgnih.gov

The mechanism of cellular uptake for radiolabeled benzamide derivatives is believed to be mediated by passive diffusion through the cell membrane, a process that is positively correlated with the lipophilicity of the compound. snmjournals.org Once inside the cell, these compounds interact with melanin in the cytosol. snmjournals.org Unlike typical receptor-ligand interactions, the binding to the melanin polymer is a multifaceted process, involving various types of associations. nih.gov This results in the sequestration of a significant amount of the radiolabeled compound in a manner that is largely non-specific and non-competitive. nih.gov

Preclinical studies have consistently shown that the uptake and retention of these compounds in melanoma cells are dependent on the presence of melanin. For instance, in vitro studies with [¹³¹I]MIP-1145, a radioiodinated benzamide, revealed a time-dependent increase in radioactivity associated with melanin-expressing SK-MEL-3 cells, but not with amelanotic A375 cells. aacrjournals.org After six hours, approximately 43% of the added [¹³¹I]MIP-1145 was associated with the SK-MEL-3 cells, compared to only about 13% in the A375 cells, indicating preferential retention in melanin-containing cells. aacrjournals.org This retention is also insensitive to mild acid treatment, further supporting the notion of intracellular sequestration. nih.govresearchgate.net

In vivo studies in mouse models bearing human melanoma xenografts have corroborated these findings. The biodistribution of [¹³¹I]MIP-1145 showed significant uptake in SK-MEL-3 tumors, which persisted over 24 hours, while clearance was observed in non-target tissues. aacrjournals.org Similarly, other radioiodinated benzamide analogues have demonstrated specific and prolonged uptake in melanoma tumors in mice. acs.org For example, the radiotracer ¹²³I-MEL037 exhibited high and increasing uptake in B16F0 melanoma tumors over time, reaching 25% of the injected dose per gram at 6 hours post-injection. snmjournals.org This high uptake and retention in tumor tissue, coupled with rapid clearance from the body, underscores the potential of these compounds for targeted radionuclide therapy. snmjournals.orgresearchgate.net

Table 1: Cellular Uptake of Radiolabeled Iodobenzamides in Melanoma Cells

CompoundCell LineUptake (% of total added)Time (hours)Melanin DependentReference
[¹³¹I]MIP-1145SK-MEL-3 (melanotic)~43%6Yes aacrjournals.org
[¹³¹I]MIP-1145A375 (amelanotic)~13%6Yes aacrjournals.org
¹²³I-MEL037B16F0 (melanotic)25% ID/g6Yes snmjournals.org

Investigation of Antiproliferative Mechanisms (from related benzamide derivatives)

Several novel benzamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating promising potential as antitumor agents. bohrium.comnih.govresearchgate.netnih.govbohrium.comnih.gov The mechanisms underlying this antiproliferative activity are multifaceted and appear to involve cell cycle arrest and the induction of apoptosis.

One area of investigation has focused on benzamide derivatives as histone deacetylase (HDAC) inhibitors. researchgate.netnih.govbohrium.comatlantis-press.com HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer. atlantis-press.com By inhibiting HDACs, these benzamide compounds can modulate the expression of genes involved in cell proliferation and survival. atlantis-press.com For example, a series of novel HDAC inhibitors bearing a bicyclic heterocycle moiety demonstrated excellent antitumor activities against HCT-116, MCF-7, and A549 human cancer cell lines. nih.gov Another study found that quinazolinyl-containing benzamide derivatives surpassed the known HDAC inhibitor MS-275 in both enzymatic inhibitory activity and cellular antiproliferative activity against several cancer cell types. bohrium.com

A common mechanism of action observed for these antiproliferative benzamide derivatives is the induction of cell cycle arrest. Flow cytometry analysis has shown that treatment with certain benzamide compounds leads to an accumulation of cells in a specific phase of the cell cycle, thereby inhibiting proliferation. For instance, compound 8b, a (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivative, was found to arrest the cell cycle at the G0/G1 phase in RPMI8226 multiple myeloma cells. bohrium.com Similarly, compound 4j, a 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative, arrested the G2/M cell cycle in MIA PaCa-2 human pancreatic carcinoma cells. semanticscholar.org

In addition to cell cycle arrest, many benzamide derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the promotion of mitochondrial reactive oxygen species (ROS) release. bohrium.com The increase in intracellular ROS levels can trigger a cascade of events leading to apoptosis. For example, compound 8b was shown to induce apoptosis in RPMI8226 cells by promoting the release of ROS. bohrium.com The induction of apoptosis has also been observed with other benzamide derivatives, such as compound 7c, which induced apoptosis in 4T1 cells, and compound 7e, which had a significant apoptotic effect on HCT116 cells. researchgate.net

Table 2: Antiproliferative Mechanisms of Benzamide Derivatives

Compound/Derivative ClassCancer Cell Line(s)Mechanism of ActionReference
(E)-N-phenyl-4-(pyridine-acylhydrazone) benzamides (e.g., 8b)RPMI8226 (Multiple Myeloma)G0/G1 cell cycle arrest, Apoptosis induction via ROS release bohrium.com
2-(2-phenoxyacetamido)benzamides (e.g., 17j)K562 (Chronic Myelogenous Leukemia)Inhibition of cell growth nih.gov
Benzamide derivatives as HDAC inhibitors (e.g., 7c)4T1 (Breast Cancer)G2/M cell cycle arrest, Apoptosis induction researchgate.net
Quinazolinyl-containing benzamides (e.g., 11a)Hut78, K562, Hep3B, HCT116HDAC1 inhibition bohrium.com
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamides (e.g., 4j)MIA PaCa-2 (Pancreatic Carcinoma)G2/M cell cycle arrest, Apoptosis induction semanticscholar.org

Modulation of Intracellular Signaling Pathways (e.g., cAMP via D2 receptor for 3-iodobenzamide)

The interaction of iodobenzamide scaffolds with dopamine D2 receptors provides a clear example of how these compounds can modulate intracellular signaling pathways. The D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org

Preclinical research has established that [¹²⁵I]3-iodobenzamide (IBZM) is a selective ligand for D2 dopamine receptors. nih.gov In vivo studies using ex vivo autoradiography have demonstrated that the binding of IBZM in brain regions rich in dopamine receptors, such as the caudate nucleus and nucleus accumbens, can be blocked by pretreatment with a D2 agonist (LY-171555) or antagonist (YM-09151-2). nih.gov This selectivity for D2 receptors was further confirmed by in vitro binding assays. nih.gov

The binding of a ligand like 3-iodobenzamide (B1666170) to the D2 receptor can have significant downstream effects on cellular signaling. The D2-like receptor family, which includes D2, D3, and D4 receptors, is known to couple to Gαi/o proteins. frontiersin.org Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn reduces the production of cAMP. frontiersin.org cAMP is a crucial second messenger involved in a multitude of cellular processes, and its regulation by D2 receptor ligands can therefore have widespread effects.

Furthermore, the signaling cascade initiated by D2 receptor activation extends beyond cAMP modulation. The βγ-subunits of the G protein can activate various effector proteins, including phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). frontiersin.org Additionally, D2 receptor activation can influence ion channel activity and other signaling molecules like Akt and GSK3. frontiersin.org

It is also important to note that D2 receptors can form heterodimers with other receptors, such as serotonin (B10506) 5-HT1A and 5-HT2A receptors, which can lead to the recruitment of different metabolic pathways than those activated by the homomeric receptors alone. frontiersin.org This adds another layer of complexity to the modulation of intracellular signaling by D2 receptor ligands.

Structure Activity Relationship Sar and Structure Function Studies Within the Benzamide Class

Correlating Structural Modifications with Biological Impact in Iodobenzamides

The nature and position of halogen and amino groups on the benzamide (B126) scaffold are critical determinants of biological activity. The presence of an iodine atom, for instance, is not only pivotal for radiolabeling in diagnostic and therapeutic applications but also significantly influences the molecule's reactivity and intermolecular interactions.

Studies on various halogen-substituted benzamides have shown that the size and electronegativity of the halogen atom affect molecular geometry and chemical behavior. The substitution of iodine can be accomplished through methods like palladium-catalyzed cross-coupling reactions. The unique electronic and steric properties conferred by the iodine substituent play a crucial role in the compound's chemical reactivity and its interactions with biological targets.

The position of substitutions on the benzamido moiety has been found to significantly impact biological activity. For example, modifications at the 5-position of the benzamido ring have been shown to enhance biological effects, providing a basis for SAR-guided drug development. The presence of halogen atoms can lead to specific intermolecular interactions, including halogen bonding, which can influence the supramolecular assembly of these molecules in a biological context. researchgate.net

In a series of sulfamoyl benzamide derivatives, the presence and position of halogen atoms were found to be critical for their inhibitory activity against human nucleotide pyrophosphatase/phosphodiesterases (h-NTPDases). For instance, a compound with both chlorine and bromine atoms (compound 3i) was the most potent and selective inhibitor of h-NTPDase1. rsc.org This highlights that the specific combination and placement of halogens can fine-tune the selectivity of these compounds for different enzyme isoforms. rsc.org The interactions observed included hydrogen bonding and van der Waals forces, with the halogen atom participating in alkyl and p-alkyl interactions with amino acid residues in the enzyme's active site. rsc.org

The amino group on the benzamide ring can also be a key interaction point. It can undergo oxidation or reduction and participate in cyclization reactions to form heterocyclic compounds. Molecular docking studies have revealed that substitute groups on the aromatic rings can lead to varied interactions with different proteins, confirming their biological evaluation. researchgate.net

Compound/AnalogSubstitutionObserved Biological ImpactReference
2-Amino-5-iodobenzamide (B1582221)Iodine at 5-positionModifications at this position significantly enhance biological activity.
Halogenated BenzamidesCl, Br, I substitutionsInfluences molecular geometry, reactivity, and intermolecular interactions. researchgate.net
Sulfamoyl Benzamide (3i)Chlorine and Bromine atomsPotent and selective inhibition of h-NTPDase1. rsc.org

Extensive research has been conducted on modifying the side chain of N-(2-diethylaminoethyl)-4-iodobenzamide (BZA), a foundational compound for melanoma imaging. nih.govresearchgate.net The goal of these modifications is to improve affinity for melanin (B1238610) and enhance pharmacological properties. nih.gov

Studies have shown that varying the side chain can significantly impact tumor uptake and clearance from non-target organs. For instance, the synthesis of various (hetero)aromatic analogues of BZA and their subsequent radioiodination and biodistribution studies in melanoma-bearing mice revealed that most of the new compounds bound specifically to the melanoma tumor with moderate-to-high affinity. acs.org Some analogues demonstrated rapid clearance from non-target organs, making them excellent candidates for high-contrast scintigraphic imaging. nih.gov

The lipophilicity of the compound, which is influenced by the side chain, is another critical factor. The log P values (a measure of lipophilicity) for a series of analogues showed considerable variation, which in turn affected their excretion pathways. nih.gov Some compounds exhibited primarily urinary elimination, while others showed mainly fecal excretion or a balance between the two routes. nih.gov

Furthermore, the introduction of different functional groups into the side chain has been explored. For example, new derivatives containing a spermidine (B129725) chain were prepared and radiolabeled. While these compounds showed high affinity for melanin in vitro, their tumor accumulation in vivo was lower than that of the reference compound BZA. researchgate.net In another approach, combining benzamide with nicotinamide (B372718) led to a probe with lower initial tumor uptake but more stable tumor retention. snmjournals.org

The design of side chains is not limited to simple alkyl or aminoalkyl groups. Researchers have synthesized iodobenzopyrazine derivatives with more complex side chains containing fluorine and trioxa-azatetradecan moieties. snmjournals.org These modifications resulted in compounds with high tumor uptake and favorable kinetics, making them suitable for both SPECT/PET imaging and targeted radionuclide therapy. snmjournals.org

Derivative TypeSide Chain ModificationKey FindingReference
N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) AnalogsVarious (hetero)aromatic groupsMost analogs showed specific, moderate-to-high affinity for melanoma. Some had rapid clearance from non-target organs. nih.govacs.org
Spermidine-containing DerivativesAddition of a spermidine chainHigh in vitro affinity for melanin, but lower in vivo tumor uptake compared to BZA. researchgate.net
Iodofluoronicotiamide BenzamideCombination with nicotinamideLower initial tumor uptake but more stable tumor retention. snmjournals.org
Iodobenzopyrazine DerivativesSide chains with fluorine and trioxa-azatetradecanHigh tumor uptake and favorable kinetics for SPECT/PET and therapy. snmjournals.org

Influence of Halogen and Amino Substitutions on Biological Interactions

Scaffold Optimization and Lead Compound Development Strategies

The development of effective benzamide-based therapeutic agents involves a systematic process of scaffold optimization and lead compound refinement. This process relies on rational design principles and iterative synthesis to improve potency, selectivity, and drug-like properties.

Rational drug design for benzamide scaffolds leverages an understanding of the target's three-dimensional structure and the key interactions required for binding. This knowledge allows for the design of molecules with improved affinity and selectivity. acs.org

Key strategies in the rational design of benzamide-based scaffolds include:

Structure-Based Design: When the structure of the biological target is known, computational tools like molecular docking can be used to predict how different benzamide analogues will bind. researchgate.netresearchgate.net This allows for the design of compounds with complementary shapes and electrostatic properties to the target's binding site. acs.org

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. mdpi.com

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. mdpi.com For example, the amide group in benzamides could be replaced with bioisosteres like esters, thioamides, or ureas. mdpi.com

Privileged Scaffolds: Some chemical scaffolds, including the benzamide structure, are considered "privileged" because they are capable of binding to multiple biological targets. nih.gov Libraries of compounds based on these scaffolds can be synthesized to screen for new biological activities. nih.gov

Conformational Constraint: Introducing conformational rigidity into a flexible molecule can lock it into its bioactive conformation, potentially increasing affinity and selectivity. researchgate.net

Iterative synthesis is a cyclical process where a series of compounds is designed, synthesized, and tested. The results of the biological testing are then used to inform the design of the next generation of compounds. nih.gov This process is repeated until a compound with the desired properties is identified.

This approach has been successfully applied to the development of various benzamide-based inhibitors. For example, an iterative SAR development process led to the discovery of XL888, a potent Hsp90 inhibitor. researchgate.net Similarly, iterative analog library approaches have been used to develop potent and selective GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. nih.gov

The synthesis of these analog libraries can be facilitated by both solid-phase and solution-phase chemistry. nih.gov Recent advancements in automated iterative small molecule synthesis have the potential to significantly accelerate this process. chemrxiv.org

Key aspects of iterative synthesis and SAR refinement include:

Systematic Modification: Key positions on the benzamide scaffold are systematically modified to probe the SAR. This can involve changing substituents on the aromatic ring or altering the side chain. nih.govresearchgate.net

Multi-parameter Optimization: The goal is not just to improve potency but also to optimize other properties such as selectivity, solubility, metabolic stability, and cell permeability. researchgate.net

Feedback Loop: A tight feedback loop between chemical synthesis and biological evaluation is essential for efficient lead optimization.

Rational Design Principles for Benzamide-Based Scaffolds

Preclinical Pharmacological Investigations of Iodobenzamide Analogs

Following the identification of promising iodobenzamide analogs through SAR studies, preclinical pharmacological investigations are conducted to evaluate their potential as therapeutic or diagnostic agents. These studies are typically performed in vitro and in animal models.

A significant focus of preclinical research on iodobenzamide analogs has been in the field of oncology, particularly for the imaging and treatment of melanoma. nih.govresearchgate.netacs.orgnih.gov The affinity of these compounds for melanin makes them suitable for targeting melanoma cells. nih.gov

Preclinical studies with radiolabeled iodobenzamides have demonstrated their potential for:

Scintigraphic Imaging: N-(2-diethylamino-ethyl 4-iodobenzamide) (BZA), labeled with Iodine-123, has been shown to be effective for the detection of primary and metastatic melanoma in clinical trials, validating the preclinical findings. researchgate.netnih.gov

Targeted Radionuclide Therapy: Analogs labeled with therapeutic radioisotopes like Iodine-131 (B157037) have been evaluated for their ability to deliver a cytotoxic radiation dose to melanoma tumors. acs.orgnih.govresearchgate.net For example, [¹³¹I]MIP-1145 has been shown to inhibit the growth of melanotic xenograft tumors and prolong survival in animal models. nih.gov

Biodistribution studies are a critical component of preclinical evaluation. These studies determine the uptake of the radiolabeled compound in the tumor as well as in non-target organs and tissues. nih.govacs.org The ideal candidate for targeted therapy would exhibit high and sustained tumor uptake with rapid clearance from other tissues to minimize off-target toxicity. nih.govnih.gov

In vitro studies are also conducted to assess the binding affinity of the compounds to melanin and to evaluate their cytotoxicity against cancer cell lines. nih.gov For instance, many BZA analogs have shown a strong affinity for synthetic melanin. nih.gov

The preclinical development pipeline for iodobenzamide analogs involves a continuous effort to improve their pharmacological profiles. This includes synthesizing new derivatives with enhanced tumor-to-background ratios and better clearance properties. nih.govresearchgate.net

In Vitro Stability Assessments

The stability of a radiopharmaceutical is a critical parameter, ensuring that the molecule remains intact until it reaches its biological target. For radioiodinated benzamides, stability often relates to the strength of the carbon-iodine bond and resistance to metabolic degradation.

Research into various benzamide analogues highlights several stability characteristics:

Aromatic vs. Aliphatic C-I Bond: The use of an iodobenzamide structure, where iodine is attached to an aromatic ring, is hypothesized to increase in vivo stability against deiodination compared to analogues with an iodine atom on an aliphatic carbon chain. itn.pt

Metabolic Stability: In the development of delta opioid receptor agonists, a simplified lead compound, N,N-diethyl-4-[phenyl(1-piperazinyl)methyl]benzamide, was noted to have markedly increased in vitro metabolic stability compared to its more complex predecessor. acs.org Further structural modifications led to the discovery of diarylmethylpiperazines with even greater in vitro metabolic stability. acs.org

Serum Stability: The stability of radiolabeled probes is often tested in serum to mimic physiological conditions. For instance, a 68Ga-labeled fluorinated benzamide derivative, 68Ga-MI-0202C1, demonstrated high stability when incubated in human serum at 37°C, with over 95% remaining in its chelated form after 120 minutes. plos.org Similarly, studies on N-[2-(diethylamino)ethyl]-4-fluoro-3-iodobenzamide derivatives indicated good in vitro stability, suggesting the robustness of this scaffold. snmjournals.org

Compound/ClassAssay TypeKey FindingCitation
Iodobenzamides (Aromatic C-I bond)Comparative AnalysisHypothesized to have greater stability against deiodination compared to aliphatic C-I bonds. itn.pt
68Ga-MI-0202C1Human Serum Incubation (37°C)>95% intact after 120 minutes. plos.org
N-[2-(diethylamino)ethyl]-4-fluoro-3-iodobenzamidesGeneral AssessmentReported to have good in vitro stability. snmjournals.org
N,N-diethyl-4-[1-piperazinyl(8-quinolinyl)methyl]benzamideMetabolic Stability AssayShowed increased in vitro metabolic stability compared to earlier leads. acs.org

In Vivo Biodistribution Patterns in Animal Models

The biodistribution of iodobenzamide derivatives determines their suitability for imaging specific organs or tumors by revealing their uptake in target tissues versus clearance from non-target tissues like blood, liver, and kidneys.

Studies in various animal models demonstrate that structural variations significantly alter distribution patterns:

In rats, radioiodinated S- and R-isomers of IBZM showed significant initial brain uptake of 3.20% and 2.67% of the injected dose per organ, respectively, at 2 minutes post-injection. researchgate.net

The biodistribution of 4-[125I]BP in rats showed rapid clearance from the blood but slower clearance from the hepatobiliary system. researchgate.net

In nude mice bearing melanoma, the ortho-substituted isomer o-[123I]ABA 2-2 showed relatively low liver uptake and was metabolized primarily to o-[123I]iodohippuric acid, which underwent fast renal excretion. snmjournals.org

Studies in sheep with the melanin-targeting agent [125I]BZ18 observed fast clearance from most normal tissues, with the notable exception of the uveal tract. nih.gov

In a study comparing fluorinated and iodinated benzamides in normal mice, the radioiodine uptake levels for [*I]IMBA were found to be similar to the F-18 uptake for its fluorinated analogue, [18F]-DAFBA, in most tissues. nih.gov

CompoundAnimal ModelTime PointKey Organ Uptake (% Injected Dose/gram or per organ)Citation
[125I]S-IBZMRat2 minBrain: 3.20% (per organ) researchgate.net
[125I]R-IBZMRat2 minBrain: 2.67% (per organ) researchgate.net
o-[123I]ABA 2-2Nude Mouse4 hrLiver: Low uptake noted snmjournals.org
[125I]BZ18SheepDay 1Uveal Tract: 0.063% ID/g nih.gov
4-[125I]BPRat1 hrBlood: Cleared quickly Hepatobiliary System: Cleared slowly researchgate.net

Tumor Uptake Kinetics in Preclinical Disease Models

For oncological applications, the most critical parameter is the compound's ability to accumulate selectively and persistently in tumor tissue relative to surrounding healthy tissue. Iodobenzamides have been extensively studied as melanoma-imaging agents due to their affinity for melanin.

Key findings from preclinical tumor models include:

In nude mice with human melanoma xenografts (SK-MEL 25), o-[123I]ABA 2-2 demonstrated high tumor uptake, reaching 8.9% of the injected dose per gram (% ID/g) at 1 hour and peaking at 10.9% ID/g at 4 hours post-injection. snmjournals.org This led to excellent tumor-to-blood ratios of over 400 and tumor-to-liver ratios of over 70 at 48 hours. snmjournals.org

In a sheep model of B16 melanoma, [125I]BZ18 showed high tumor uptake (0.0214% ID/g) at day 1, which was sustained over a long period. nih.gov The resulting tumor-to-blood ratios were high, ranging from 14.8 to 558 between 1 and 48 hours. nih.gov

Various (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) were tested in melanoma-bearing mice, with most showing specific tumor affinity. researchgate.net Two derivatives, in particular, showed tumor uptake that was 7- and 16-fold higher than that of BZA at 72 hours, indicating potential for targeted radionuclide therapy. researchgate.net

Conversely, some benzamides show limited tumor uptake in certain models. The uptake of [123I]-(S)-IBZM in a melanoma model was evident, but the maximum tumor-to-background ratio was modest, never exceeding 2.6. snmjournals.org In a study of pheochromocytomas, none of the patients showed increased tumor uptake of [123I]-IBZM, despite the expression of the D2DR target in the tumors. researchgate.net

CompoundPreclinical ModelTumor Uptake (% ID/g)Time PointTumor/Non-Tumor RatioCitation
o-[123I]ABA 2-2Nude Mouse (SK-MEL 25 Melanoma)8.9%1 hr- snmjournals.org
o-[123I]ABA 2-2Nude Mouse (SK-MEL 25 Melanoma)10.9%4 hr- snmjournals.org
o-[123I]ABA 2-2Nude Mouse (SK-MEL 25 Melanoma)-48 hrTumor/Blood: >400 Tumor/Liver: >70 snmjournals.org
[125I]BZ18Sheep (B16 Melanoma)0.0214%Day 1Tumor/Blood: 14.8-558 (from 1-48 hr) nih.gov
[123I]-(S)-IBZMMelanoma Model--Max Tumor/Background: ~2.6 snmjournals.org

Table of Mentioned Compounds

Abbreviation/Trivial NameFull Chemical Name
4-Amino-3-iodobenzamide This compound
IBZM / IoloprideN-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-hydroxy-3-iodo-6-methoxybenzamide
4-IBP4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide
DAFBAN-(2-diethylaminoethyl) 4-fluorobenzamide
IMBAN-(2-diethylaminoethyl) 3-iodo 4-methoxybenzamide
BZ18[125I]N-(4-Dipropylaminobutyl)-4-iodobenzamide
BZAN-(2-diethylaminoethyl)-4-iodobenzamide
o-ABA 2-2ortho-[123I]N-(N'-diethylaminoethylene)-iodobenzamide
68Ga-MI-0202C12,2',2,''2'''-(2-(4-(3-(2-((2-(5-fluoropicolinamido)ethyl)(methyl)amino)ethyl)thioureido)benzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid (68Ga-chelated)
SNC-80(+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide
OIHortho-Iodohippuric acid

Analytical and Characterization Techniques in Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for probing the molecular structure of 4-Amino-3-iodobenzamide. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like this compound. weebly.com It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). nd.eduipb.pt

In the ¹H NMR spectrum of a related compound, N-(3,4-dihydroxyphenethyl)-4-iodobenzamide, the aromatic protons of the 4-iodobenzamide (B1293542) moiety appear as distinct signals. rsc.org Specifically, the protons on the iodinated benzene (B151609) ring typically show characteristic splitting patterns and chemical shifts due to their electronic environment. rsc.org For this compound, one would expect to observe signals for the aromatic protons, as well as the protons of the amino (-NH₂) and amide (-CONH₂) groups. The integration of these signals provides a ratio of the number of protons in each unique environment.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. ipb.pt Each unique carbon atom in this compound will produce a distinct signal. For instance, in a similar compound, N-(3,4-dihydroxyphenethyl)-4-iodobenzamide, the carbon atoms of the benzene ring and the carbonyl group of the amide were identified by their characteristic chemical shifts. rsc.org Two-dimensional NMR techniques, such as COSY and HMBC, can further establish the connectivity between protons and carbons, confirming the substitution pattern on the aromatic ring. nd.edu

Table 1: Representative NMR Data for a Structurally Similar Compound

Atom¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Aromatic CH7.79 (d, J=8.5 Hz, 2H), 7.55 (d, J=8.5 Hz, 2H)137.6, 129.6
C-I-99.1
C=O-165.8
NH (amide)8.55 (t, J=6.5 Hz, 1H)-
Data for N-(3,4-dihydroxyphenethyl)-4-iodobenzamide. rsc.org

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to assess its purity. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). This provides a precise molecular weight, which can be compared to the calculated theoretical weight to confirm the compound's identity.

In a typical mass spectrum, the molecular ion peak [M+H]⁺ is observed, corresponding to the protonated molecule. For example, the mass spectrum of 3-Amino-4-methylbenzamide, a structurally related compound, shows a clear molecular ion peak that confirms its molecular formula. massbank.eu The presence of the iodine atom in this compound would result in a characteristic isotopic pattern, further aiding in its identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). imperial.ac.ukquality-assistance.com This level of precision allows for the unambiguous determination of the elemental composition of this compound. quality-assistance.com HRMS is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental formulas. For instance, the HRMS data for N-(3,4-dihydroxyphenethyl)-4-iodobenzamide was used to confirm its calculated molecular formula with high accuracy. rsc.org

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for analyzing its purity. These techniques partition the compound between a stationary phase and a mobile phase, allowing for the separation of components based on their physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the analysis and purification of this compound. In analytical HPLC, the compound is passed through a column packed with a stationary phase (e.g., C18) and eluted with a mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water. rsc.orggoogle.com The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Table 2: Example HPLC Method for a Related Benzamide (B126) Derivative

ParameterCondition
Column YMC-Pack ODS-AM
Mobile Phase Gradient of acetonitrile in 0.1% TFA in water
Flow Rate Not specified
Detection Not specified
Retention Time (t_R) 26.7 min
Data from a study on a biotin (B1667282) variant. google.com

Preparative Chromatography

When larger quantities of highly pure this compound are required, preparative chromatography is employed. imperial.ac.uk This technique uses larger columns and higher flow rates than analytical HPLC to isolate the desired compound from impurities. nih.govgoogle.com The fractions containing the pure compound are collected, and the solvent is removed to yield the purified product. Preparative HPLC was used in the synthesis of a cyclic peptide where a derivative of 4-aminobenzoic acid was a key component. imperial.ac.uk Similarly, silica (B1680970) gel column chromatography is a common preparative technique used to purify intermediates in the synthesis of related benzamide compounds.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Enhanced Accessibility of Iodobenzamide Scaffolds

The accessibility and diversity of iodobenzamide derivatives are paramount for continued research and development. Future efforts are concentrated on creating more efficient, scalable, and versatile synthetic routes.

Traditional methods for synthesizing iodobenzamides often involve electrophilic iodination, which can sometimes lack regioselectivity and require harsh conditions. acs.org Modern strategies are moving towards more controlled and higher-yielding reactions. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Chan-Evans-Lam couplings, have been effectively used to create biaryl and terphenyl derivatives from iodo-aminobenzamide precursors under microwave-assisted conditions. researchgate.net Another promising approach is the palladium-catalyzed annulation of in-situ generated arynes, which allows for the construction of complex fused heterocyclic scaffolds from ortho-halobenzamide precursors. orgsyn.org

Furthermore, advancements in iodination techniques are crucial. The use of iodine monochloride (ICl) in controlled conditions offers a reliable method for the iodination of benzamide (B126) precursors. Another advanced technique is the ipso-iododeboronation of arylboronic esters or trifluoroborates, which allows for the introduction of radioiodine under mild conditions, a critical step for radiopharmaceutical development. acs.org These novel strategies are expected to facilitate the creation of extensive libraries of iodobenzamide analogs for screening and optimization.

Synthetic Strategy Description Key Advantages Reference
Transition Metal Catalysis Use of catalysts like palladium or copper for C-C and C-N bond formation (e.g., Suzuki, Heck, Chan-Evans-Lam couplings). researchgate.netijper.orgHigh efficiency, functional group tolerance, ability to create complex biaryl and heterocyclic structures. researchgate.netorgsyn.org researchgate.netorgsyn.orgijper.org
Advanced Iodination Methods Methods like ipso-iododeboronation of organoborane precursors or controlled electrophilic iodination. acs.orgMild reaction conditions, high radiochemical yields for radioiodination, improved regioselectivity. acs.org acs.org
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate reaction rates for coupling and cyclization reactions. researchgate.netReduced reaction times, improved yields, potential for greener chemistry. researchgate.net researchgate.net

Advanced Derivatization for Multifunctional Probes

The derivatization of the 4-amino-3-iodobenzamide core is a key area of research, particularly for creating multifunctional probes for imaging and therapy, often termed "theranostics."

A significant focus is on developing matched-pair radiotracers that incorporate both a diagnostic and a therapeutic radionuclide within a similar molecular structure. snmjournals.org For instance, derivatives have been labeled with iodine-125 (B85253) (for preclinical SPECT), fluorine-18 (B77423) (for PET), and iodine-131 (B157037) (for targeted radionuclide therapy). snmjournals.orgnih.gov This approach allows for initial diagnosis and patient stratification using PET or SPECT, followed by targeted therapy using the same molecular scaffold, ensuring that the therapeutic agent targets the same biological structures identified during imaging. snmjournals.org

Researchers are also exploring the modification of the side chains to optimize the pharmacokinetic properties of these probes. snmjournals.org This includes adding polyethylene (B3416737) glycol (PEG) spacers to reduce liver uptake and improve clearance, or altering alkyl amine substituents to enhance tumor retention. snmjournals.orgmdpi.com The goal is to fine-tune the molecule's lipophilicity and binding characteristics to maximize target-to-nontarget ratios. snmjournals.org The development of bimodal prosthetic groups, such as tetrafluorophenyl 4-fluoro-3-iodobenzoate (TFIB), enables the labeling of a wide range of amine-containing biomolecules with either fluorine-18 for PET imaging or radioiodine for therapy. nih.gov

Deeper Mechanistic Elucidation of Biological Interactions

While many iodobenzamide derivatives show promise due to their affinity for specific biological targets like melanin (B1238610), a deeper understanding of their interaction mechanisms at the molecular level is required for rational drug design. snmjournals.orgresearchgate.net Future research will increasingly focus on elucidating these precise binding modes.

For melanin-targeting agents, studies aim to clarify the contributions of different molecular interactions, such as ionic interactions between protonated amines and carboxylates on melanin, and π-π stacking between the aromatic rings. snmjournals.org Beyond melanin, iodobenzamide derivatives have been investigated as inhibitors of enzymes like monoamine oxidase B (MAO-B) and tyrosinase. nih.gov Understanding how the iodobenzamide scaffold fits into the active sites of these enzymes is crucial. This involves studying the role of the iodine atom in forming halogen bonds and the hydrogen-bonding capacity of the amide and amino groups, which can stabilize the ligand-protein complex. mdpi.com Spectroscopic and crystallographic studies will be vital in providing definitive structural evidence of these interactions.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of novel this compound derivatives. These in silico methods provide valuable insights into structure-activity relationships (SAR) and guide synthetic efforts.

Molecular docking is widely used to predict the binding conformations and affinities of iodobenzamide analogs with their biological targets, such as enzymes or receptors. researchgate.net For example, docking studies have been used to understand how derivatives bind to the SIRT1 enzyme, revealing key amino acid interactions. researchgate.net Density Functional Theory (DFT) calculations are employed to analyze the electronic properties of the molecules, predicting their reactivity and helping to understand their chemical behavior.

Molecular dynamics (MD) simulations can further explore the stability of ligand-protein complexes over time, providing a more dynamic picture of the binding interactions. researchgate.net These computational approaches allow researchers to screen virtual libraries of compounds, prioritize candidates for synthesis, and rationally design modifications to improve binding affinity and selectivity, thereby saving significant time and resources in the drug development pipeline. mdpi.com

Computational Method Application in Iodobenzamide Research Insights Gained Reference
Molecular Docking Simulating the binding of iodobenzamide derivatives to target proteins (e.g., enzymes, receptors). researchgate.netPrediction of binding poses, estimation of binding affinity, identification of key interacting residues. researchgate.net researchgate.net
Density Functional Theory (DFT) Calculating electronic structure, electron density distribution, and molecular orbitals. Prediction of chemical reactivity, understanding of molecular stability, analysis of spectroscopic properties. mdpi.com mdpi.com
Molecular Dynamics (MD) Simulation Simulating the movement of the ligand-protein complex over time. researchgate.netAssessment of binding stability, analysis of conformational changes, understanding of dynamic interactions. researchgate.net researchgate.net

Expanding Applications in Preclinical Imaging and Therapy Research

The primary application of radiolabeled this compound derivatives has been in the preclinical imaging and targeted radionuclide therapy (TRT) of melanoma, owing to their high affinity for melanin. researchgate.netsnmjournals.org Numerous studies have demonstrated high and sustained uptake of radioiodinated benzamides in melanoma xenografts, leading to significant tumor growth inhibition in animal models. researchgate.netaacrjournals.org

Future research aims to build on this success and expand the scope of these compounds. One major direction is the clinical translation of the most promising candidates for melanoma treatment. snmjournals.org This involves optimizing radiolabeling procedures for clinical production and conducting thorough dosimetry studies to ensure safety and efficacy in humans. aacrjournals.org

Furthermore, the versatility of the iodobenzamide scaffold allows for its exploration in other oncological and neurological contexts. Derivatives designed to inhibit specific enzymes or bind to receptors expressed in other cancers could open new avenues for imaging and therapy. nih.gov For instance, selective inhibitors of MAO-B based on this scaffold could be developed as PET tracers for neurodegenerative diseases. nih.gov The development of agents targeting other biological markers, while leveraging the favorable chemistry and radiolabeling potential of the iodobenzamide core, represents a significant growth area for future research.

Q & A

Q. Example Protocol :

StepReagents/ConditionsYield (%)
14-Aminobenzamide + ICl (1.2 eq), DMF, 0°C, 12h65–70
2Deprotection (HCl/MeOH)85–90

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer:
Discrepancies often arise from:

  • Purity variations : Validate compound purity (>95%) via HPLC (C18 column, 0.1% TFA/ACN gradient) and NMR (δ 7.8–8.2 ppm for aromatic protons) .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24h vs. 48h) to ensure reproducibility .
  • Structural analogs : Compare activity of this compound with its 2-hydroxy or 3-bromo derivatives (PubChem CID: 3544091) to isolate iodine’s role .

Q. Troubleshooting Table :

IssueSolutionReference
Low IC50 variabilityPre-equilibrate assay buffers to 37°C
Off-target effectsUse siRNA knockdown of non-specific targets

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Look for doublets at δ 7.5–8.0 ppm (aromatic H) and singlet at δ 6.2 ppm (amide NH2) .
    • 13C NMR : Confirm iodine substitution via deshielding (C-I at ~95 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 277.03 (calc. 277.04) .
  • X-ray Crystallography : Resolve hydrogen-bonding networks (amide···amide interactions) for stability studies .

Advanced: How can computational modeling optimize this compound for target-specific binding?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 4EH6 for kinase targets). Prioritize halogen bonding between iodine and Thr/Ser residues .
  • QM/MM Calculations : Assess charge distribution at the iodine center to predict reactivity in nucleophilic substitutions .
  • SAR Analysis : Compare with 4-bromo-3-iodobenzoic acid (PubChem CID: 135413710) to evaluate iodine’s steric vs. electronic effects .

Q. Optimization Workflow :

Screen derivatives in silico (e.g., 4-amino-5-iodobenzamide).

Validate top candidates via SPR (KD < 1 µM) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • GHS Compliance : Classified as Acute Toxicity 4 (H302) and Skin Sensitization 1 (H317). Use nitrile gloves, fume hood, and closed systems for synthesis .
  • Waste Disposal : Neutralize iodine-containing waste with 10% sodium thiosulfate before disposal .
  • Emergency Measures : For skin contact, wash with 5% acetic acid (neutralizes amine residues) followed by water .

Advanced: How can structural modifications enhance the solubility of this compound in aqueous buffers?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the amide group (hydrolyzable in vivo) .
  • Co-solvent Systems : Use DMSO/PBS (1:4 v/v) for in vitro assays, maintaining <0.1% DMSO to avoid cytotoxicity .
  • PEGylation : Attach polyethylene glycol (PEG-500) to the amine group via carbodiimide coupling (EDC/NHS) .

Q. Solubility Data :

ModificationSolubility (mg/mL)
Parent compound0.8
PEGylated derivative12.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.